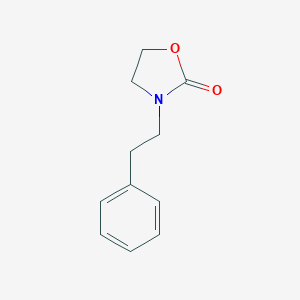
3-(2-Phenylethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)-1,3-oxazolidin-2-one, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects. It was first synthesized in Russia in 1983 and has since been used for various scientific research applications.
作用機序
The exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, but it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory and learning. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam may also enhance the function of NMDA receptors, which are involved in memory and learning.
Biochemical and Physiological Effects:
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been shown to increase cerebral blood flow and oxygen consumption in animal models and human studies. Additionally, it has been shown to increase the levels of dopamine and noradrenaline in the brain, which are neurotransmitters involved in mood and motivation. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been shown to have antioxidant properties, which may help protect the brain from oxidative stress.
実験室実験の利点と制限
One advantage of using 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied for its potential cognitive-enhancing effects, making it a valuable tool for researchers investigating cognitive function. However, one limitation is that the exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, which may make it challenging to interpret the results of some experiments.
将来の方向性
There are several potential future directions for research on 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam and its effects on cognitive function. Finally, there is a need for more studies investigating the safety and long-term effects of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam use.
合成法
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylethylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with oxalic acid to form 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. This synthesis method has been well established and has been used in various studies to produce 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam for research purposes.
科学的研究の応用
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and human studies. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been studied for its potential use in enhancing physical performance and reducing fatigue.
特性
CAS番号 |
10135-17-8 |
|---|---|
製品名 |
3-(2-Phenylethyl)-1,3-oxazolidin-2-one |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
3-(2-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChIキー |
RPLYLMAFKHOGQD-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
正規SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
その他のCAS番号 |
10135-17-8 |
同義語 |
3-phenethyloxazolidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



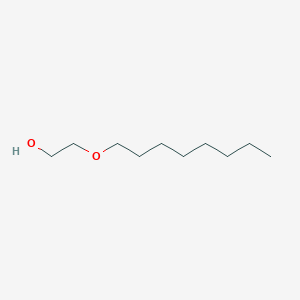
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
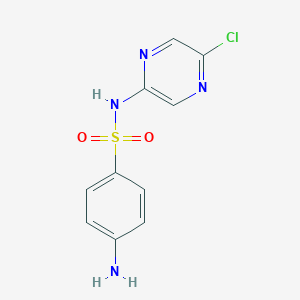

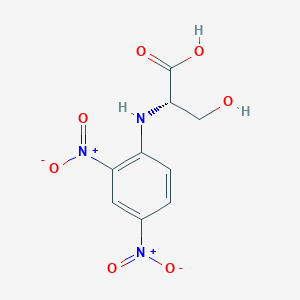

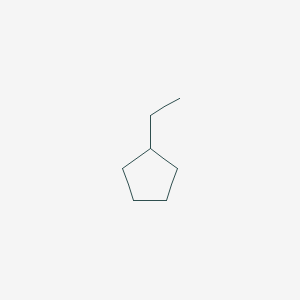
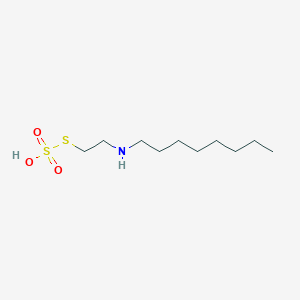
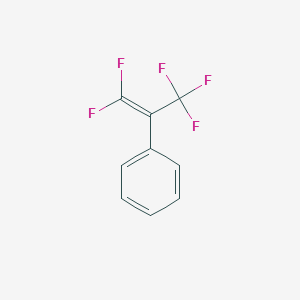
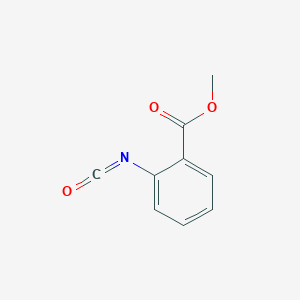
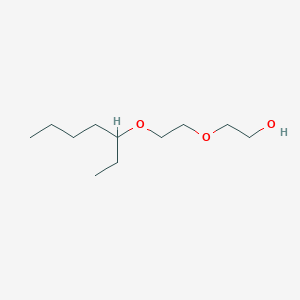

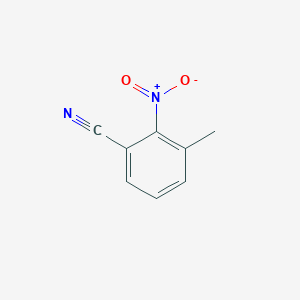
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)